molecular formula C11H12O2S B14282224 3-Methoxy-3-(methylsulfanyl)-1-phenylprop-2-en-1-one CAS No. 153709-16-1

3-Methoxy-3-(methylsulfanyl)-1-phenylprop-2-en-1-one

Cat. No.: B14282224
CAS No.: 153709-16-1
M. Wt: 208.28 g/mol
InChI Key: SXOBWQGHKCWFQY-UHFFFAOYSA-N
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Description

3-Methoxy-3-(methylsulfanyl)-1-phenylprop-2-en-1-one is an organic compound with a complex structure that includes methoxy, methylsulfanyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-3-(methylsulfanyl)-1-phenylprop-2-en-1-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of α-chloro ketones and malonic acid dinitrile in the presence of sodium ethoxide . Another approach might involve the condensation of acetylacetone with ethyl bromopyruvate, followed by intramolecular cyclization and aromatization .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3-(methylsulfanyl)-1-phenylprop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols .

Scientific Research Applications

3-Methoxy-3-(methylsulfanyl)-1-phenylprop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-3-(methylsulfanyl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The methoxy and methylsulfanyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways . The phenyl group can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-3-(methylsulfanyl)-1-phenylprop-2-en-1-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and methylsulfanyl groups, along with the phenyl and enone moieties, makes it a versatile compound for various applications.

Properties

CAS No.

153709-16-1

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

3-methoxy-3-methylsulfanyl-1-phenylprop-2-en-1-one

InChI

InChI=1S/C11H12O2S/c1-13-11(14-2)8-10(12)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

SXOBWQGHKCWFQY-UHFFFAOYSA-N

Canonical SMILES

COC(=CC(=O)C1=CC=CC=C1)SC

Origin of Product

United States

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